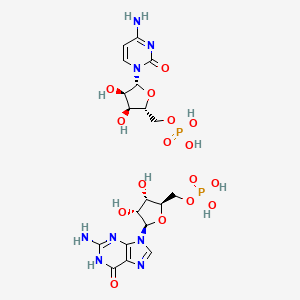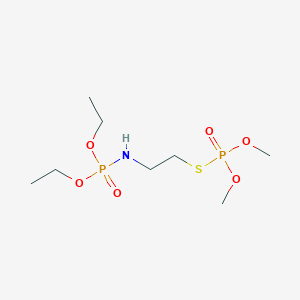
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of both diethoxyphosphoryl and dimethoxyphosphorylsulfanyl groups attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine typically involves the reaction of diethyl hydrogen phosphate with hexamethyltriaminophosphine, followed by oxidation to form hexamethyltriaminodibromophosphorane. This intermediate is then ionized in solution to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphorylated derivatives.
Applications De Recherche Scientifique
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interfere with biochemical pathways by altering the function of key proteins or signaling molecules .
Comparaison Avec Des Composés Similaires
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine can be compared to other organophosphorus compounds, such as:
N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones: These compounds also contain diethoxyphosphoryl groups and have been studied for their antiviral and antibiotic-enhancing properties.
Phosphoramidates: Similar in structure, these compounds are known for their applications in biochemistry and medicine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
21988-64-7 |
|---|---|
Formule moléculaire |
C8H21NO6P2S |
Poids moléculaire |
321.27 g/mol |
Nom IUPAC |
N-diethoxyphosphoryl-2-dimethoxyphosphorylsulfanylethanamine |
InChI |
InChI=1S/C8H21NO6P2S/c1-5-14-16(10,15-6-2)9-7-8-18-17(11,12-3)13-4/h5-8H2,1-4H3,(H,9,10) |
Clé InChI |
ZZIQWYMSVSLETQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NCCSP(=O)(OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


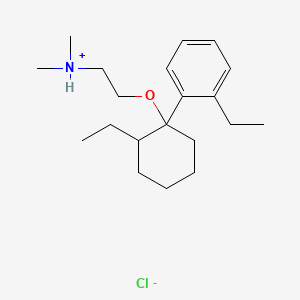


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)


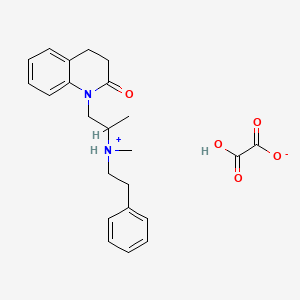
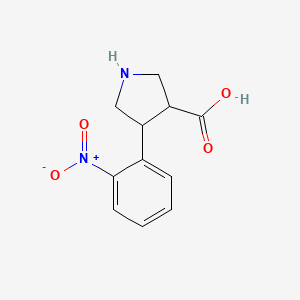

![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)


